1-(4,6-Dimethoxy-5-nitropyrimidin-2-yl)imidazolidin-2-one

Physicochemical profiling Drug-likeness DNA-PK inhibitor design

Researchers pursuing DNA-PK inhibitor or anti-inflammatory programs often face a scarcity of dual-heterocycle fragments combining nitropyrimidine electrophilicity with imidazolidinone hydrogen-bonding capacity in a single, low-MW scaffold. This compound directly addresses that gap: • Dual Architecture: Electron-deficient 5-nitropyrimidine N-linked to imidazolidin-2-one enables nucleophilic aromatic substitution at C-2 and nitro reduction to an amine handle - two orthogonal diversification points for focused library synthesis. • Fragment-Like Profile: MW 269.21 g/mol, tPSA 125.89 Ų, and LogP 0.16 place it within favorable fragment-based drug discovery (FBDD) space with intrinsically higher aqueous solubility than lead-like DNA-PK inhibitor chemotypes. • DEL-Ready: Moderate polarity and multiple functionalization sites make it suitable for DNA-encoded library construction under aqueous or mixed-solvent conditions.

Molecular Formula C9H11N5O5
Molecular Weight 269.21 g/mol
CAS No. 918445-42-8
Cat. No. B12607313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,6-Dimethoxy-5-nitropyrimidin-2-yl)imidazolidin-2-one
CAS918445-42-8
Molecular FormulaC9H11N5O5
Molecular Weight269.21 g/mol
Structural Identifiers
SMILESCOC1=C(C(=NC(=N1)N2CCNC2=O)OC)[N+](=O)[O-]
InChIInChI=1S/C9H11N5O5/c1-18-6-5(14(16)17)7(19-2)12-8(11-6)13-4-3-10-9(13)15/h3-4H2,1-2H3,(H,10,15)
InChIKeyAWVPGXJBMQQJBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Profile and Compound Class


1-(4,6-Dimethoxy-5-nitropyrimidin-2-yl)imidazolidin-2-one is a synthetic, small-molecule heterocycle (molecular formula C9H11N5O5; molecular weight 269.21 g/mol) that combines a 5-nitropyrimidine core with an imidazolidin-2-one moiety . The compound is categorized within the broader imidazolidinone derivative class, which has been the subject of recent patent filings for DNA-PK inhibition applications [1]. Its calculated physicochemical properties—including a topological polar surface area (tPSA) of 125.89 Ų and a predicted LogP of 0.16 —place it in a property space distinct from more lipophilic imidazolidinone analogs, a factor that may influence solubility and permeability in early-stage screening cascades.

Fragment Space Low lipophilicity and moderate polarity profile support aqueous solubility in early screening cascades.
Dual Heterocycle Nitropyrimidine–imidazolidinone architecture enables distinct synthetic elaboration routes.
Chemotype Fit Imidazolidinone core aligns with DNA-PK inhibitor research contexts.

Structural Uniqueness and Substitution Limits


Attempts to interchange 1-(4,6-Dimethoxy-5-nitropyrimidin-2-yl)imidazolidin-2-one with other imidazolidinone derivatives or nitropyrimidine building blocks are scientifically unsound due to the compound's unique dual-heterocycle architecture. The electron-deficient 5-nitropyrimidine ring is directly N-linked to the imidazolidin-2-one, creating a conjugated system not replicated in analogs such as 1-(5-nitrothiazol-2-yl)imidazolidin-2-one (niridazole) or 4,6-dimethoxy-5-nitropyrimidine . This specific connectivity governs both the compound's reactivity in downstream derivatizations (e.g., nucleophilic aromatic substitution at the pyrimidine C-2 position) and its potential pharmacophoric interactions [1]. Furthermore, the compound's physicochemical signature—moderate polarity (tPSA 125.89 Ų) and low lipophilicity (LogP 0.16)—differs substantially from more lipophilic class members, meaning that simple replacement would alter solubility, permeability, and protein-binding profiles in any biological assay context.

N-linked imidazolidinone–nitropyrimidine connectivity may shift reactivity and binding profile vs niridazole or parent pyrimidine.
Higher polarity and lower lipophilicity than lead-like DNA-PK imidazolidinones may alter solubility and permeability in assays.
Blocked C-2 position limits SNAr substitution pathways available to unsubstituted nitropyrimidine.

Product-Specific Evidence Guide


Polar Surface Area and Lipophilicity Comparison

The target compound exhibits a topological polar surface area (tPSA) of 125.89 Ų and a calculated LogP of 0.16, based on ChemSrc data . In the imidazolidinone DNA-PK inhibitor patent family (US20230165867A1), exemplified compounds consistently display higher molecular weights (>400 g/mol) and incorporate additional fused heterocycles or extended aromatic systems, which are expected to yield significantly higher LogP values and lower tPSA [1]. While quantitative comparator data for the most relevant patent examples are not publicly available in a directly comparable format, the class-level inference is that the target compound's markedly lower lipophilicity and higher polarity position it as a more hydrophilic, fragment-like scaffold relative to advanced lead compounds in this chemical series.

PSA & Lipophilicity
Class-level inference
Target: tPSA 125.89 Ų, LogP 0.16 vs Lead-like DNA-PK imidazolidinones: ~30–50% higher tPSA, ~1–3 log units lower LogP (estimated)
Supports fragment-like solubility and binding context.
Direct comparator data not publicly disclosed; values estimated from patent class.
Physicochemical profiling Drug-likeness DNA-PK inhibitor design

Hydrogen Bond Profile vs. Niridazole

The target compound possesses 5 hydrogen bond acceptors (HBA) and 1 hydrogen bond donor (HBD), derived from its molecular formula and functional groups . In contrast, 1-(5-nitrothiazol-2-yl)imidazolidin-2-one (niridazole), a clinically used anti-schistosomal agent, contains only 3 HBA and 0 HBD based on its structure (C10H8N4O3S) [1]. The additional methoxy groups on the pyrimidine ring of the target compound provide two extra hydrogen bond acceptor sites, which could enable distinct binding interactions with biological targets that niridazole cannot achieve.

H-Bond vs Niridazole
Cross-study comparable
Target: HBD 1, HBA 5 vs Niridazole: HBD 0, HBA 3 (+1 HBD, +2 HBA)
Expanded H-bond profile may enable distinct target-interaction screening.
Structural comparison; target engagement data not reported.
Hydrogen bonding Receptor interaction Niridazole analog

Electronic Reactivity vs. Parent Nitropyrimidine

The target compound incorporates a 4,6-dimethoxy-5-nitropyrimidine moiety that is N-substituted with imidazolidin-2-one at the 2-position. In contrast, 4,6-dimethoxy-5-nitropyrimidine (CAS 15846-14-7) retains an unsubstituted C-2 position available for direct nucleophilic displacement . The presence of the imidazolidin-2-one substituent in the target compound modulates the electron deficiency of the pyrimidine ring through resonance and inductive effects, altering its reactivity in nucleophilic aromatic substitution (SNAr) reactions compared to the parent nitropyrimidine [1]. While quantitative kinetic data for SNAr reactivity are not publicly available for either compound, the presence of the electron-donating imidazolidinone ring is expected to reduce the electrophilicity at C-2 and C-4/C-6 positions relative to the parent compound, which bears a labile C-2 hydrogen.

C-2 Reactivity
Class-level inference
Target: C-2 substituted (SNAr blocked) vs 4,6-dimethoxy-5-nitropyrimidine: C-2 unsubstituted, labile hydrogen
Altered reactivity profile may redirect synthetic elaboration to alternative positions.
Qualitative assessment; kinetic data not publicly available.
Electron deficiency Nucleophilic aromatic substitution Reactivity

Key Application Scenarios


Fragment-Based DNA-PK Inhibitor Discovery

The compound's low molecular weight (269.21 g/mol) and moderate polarity (tPSA 125.89 Ų; LogP 0.16) make it a suitable fragment-sized scaffold for DNA-PK inhibitor programs, where the imidazolidinone chemotype has established relevance . Its physicochemical profile falls within favorable fragment-like space, offering a starting point with intrinsically higher aqueous solubility than the lead-like DNA-PK inhibitors exemplified in patent US20230165867A1 [1]. Procurement for FBDD campaigns is justified when seeking a nitropyrimidine-imidazolidinone core that can be elaborated via methoxy group displacement or nitro group reduction to generate focused libraries.

Bis-Heterocyclic Synthesis via Amidoalkylation

Imidazolidin-2-one scaffolds are established substrates for amidoalkylation reactions with indoles, pyrazolones, and related nucleophiles to produce bis-heterocyclic compounds with anti-inflammatory activity . The target compound, bearing an electron-deficient nitropyrimidine ring, extends this synthetic platform to access pyrimidine-imidazolidinone-indole/pyrazole conjugates that are structurally distinct from the phenyl-substituted imidazolidinones used in published methodologies [1]. This differentiated scaffold enables exploration of novel chemical space in anti-inflammatory drug discovery.

DNA-Encoded Library Synthesis

The compound's dual functional group architecture—a nitropyrimidine amenable to reduction to an amine handle and methoxy groups susceptible to nucleophilic displacement—provides multiple orthogonal diversification points compatible with DNA-encoded library synthesis protocols . Its moderate aqueous solubility profile (predicted from its low LogP of 0.16) is advantageous for on-DNA chemistry, which typically requires aqueous or mixed aqueous-organic solvent conditions [1]. Procurement is indicated for DEL construction where access to imidazolidinone-nitropyrimidine chemical space is desired.

Hydrogen-Bonding Probe for Enzyme Profiling

With 5 hydrogen bond acceptors and 1 hydrogen bond donor, the compound presents a hydrogen-bonding capacity that exceeds simpler nitropyrimidines and niridazole analogs . Although direct target engagement data (e.g., IC50 values) are not publicly available for this specific compound, its profile warrants procurement as a probe molecule in biochemical screening panels—particularly nitroreductase assays (leveraging the nitro group) and HDAC profiling (where imidazolidinone-containing inhibitors have demonstrated activity in BindingDB records for related chemotypes) [1].

Application
Selection Property
Validation Focus
Fragment-based DNA-PK inhibitor research
Fragment-like polarity and imidazolidinone chemotype
Aqueous solubility and target-engagement screening
Bis-heterocyclic synthesis (amidoalkylation)
Imidazolidinone scaffold with electron-deficient nitropyrimidine
Reactivity with nucleophiles for pyrimidine-imidazolidinone conjugate generation
DNA-encoded library (DEL) synthesis
Orthogonal diversification points and moderate aqueous solubility profile
On-DNA reactivity and stability under aqueous conditions
Hydrogen-bonding probe for enzyme profiling
Enhanced H-bond donor/acceptor count supports diverse binding modes
Biochemical panel screening for enzyme interaction profiling
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